molecular formula C10H12O4 B13599253 Tert-butyl2-formylfuran-3-carboxylate

Tert-butyl2-formylfuran-3-carboxylate

Cat. No.: B13599253
M. Wt: 196.20 g/mol
InChI Key: PVQNTVHQKYIUSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Furan (B31954) Derivatives in Contemporary Organic Synthesis

Furan and its derivatives are a cornerstone of modern organic synthesis and medicinal chemistry. The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, serves as a versatile structural motif and a valuable synthetic intermediate. Its unique electronic properties allow it to participate in a wide array of chemical transformations, acting as a diene in Diels-Alder reactions, undergoing electrophilic substitution, and serving as a precursor to other cyclic and acyclic compounds.

The significance of furan derivatives is underscored by their presence in numerous biologically active compounds, including natural products and synthetic pharmaceuticals. These compounds exhibit a broad spectrum of pharmacological activities, such as antibacterial, anti-inflammatory, and anticancer properties. In materials science, furan-based polymers, derived from biomass sources, are being developed as sustainable alternatives to petroleum-based plastics. The ability to functionalize the furan ring at various positions allows chemists to fine-tune the steric and electronic properties of molecules, making furan derivatives indispensable building blocks for creating complex molecular architectures.

Rationale for Dedicated Academic Research on Tert-butyl 2-formylfuran-3-carboxylate

Dedicated academic research into a specific molecule like tert-butyl 2-formylfuran-3-carboxylate is driven by its potential utility as a highly functionalized building block for targeted synthesis. The rationale for its study can be broken down by analyzing its distinct structural features:

The Furan Core: Provides a stable, aromatic scaffold that can be further modified.

The Formyl Group (-CHO) at position 2: This aldehyde functionality is a versatile chemical handle. It can be oxidized to a carboxylic acid, reduced to an alcohol, or used in condensation reactions (e.g., Wittig, Knoevenagel) to form new carbon-carbon bonds, extending the molecular framework.

The Tert-butyl Carboxylate Group (-COOC(CH₃)₃) at position 3: This ester serves multiple purposes. The bulky tert-butyl group provides steric hindrance, which can influence the regioselectivity of subsequent reactions on the furan ring. Furthermore, the tert-butyl ester is a well-established protecting group for a carboxylic acid. thieme.deorganic-chemistry.org It is stable under many reaction conditions but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the free carboxylic acid, which can then be used for further transformations, such as amide bond formation. thieme.destackexchange.com

The combination of these three elements in a single molecule makes tert-butyl 2-formylfuran-3-carboxylate a valuable intermediate for the synthesis of complex heterocyclic systems, potentially leading to novel pharmaceutical agents or functional materials.

Overview of Synthetic Methodologies for Formylfuran Carboxylates (General Context)

The synthesis of formylfuran carboxylates, including structures analogous to tert-butyl 2-formylfuran-3-carboxylate, typically involves the introduction of a formyl group onto a pre-existing furan carboxylate ring. The most common and effective method for formylating electron-rich aromatic systems like furans is the Vilsmeier-Haack reaction . ijpcbs.comjk-sci.com

This reaction utilizes a "Vilsmeier reagent," which is a chloroiminium salt generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃). jk-sci.comyoutube.com The furan ring acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. jk-sci.com

For a substrate like tert-butyl furan-3-carboxylate, the formylation is an electrophilic aromatic substitution. The furan ring is considered electron-rich, and substitution generally favors the alpha-positions (C2 or C5) due to stabilization of the reaction intermediate by the ring oxygen. While the carboxylate group at C3 is electron-withdrawing and deactivating, the powerful activating effect of the furan oxygen typically directs the incoming electrophile to an adjacent alpha-position, making the C2 position the most probable site of formylation.

Other classical formylation methods exist, such as the Gattermann reaction (using HCN/HCl) and the Reimer-Tiemann reaction (using chloroform (B151607) in base), but these are often less efficient for furan substrates compared to the Vilsmeier-Haack reaction. wikipedia.org

Interactive Data Tables

Table 1: Plausible Synthetic Route for Tert-butyl 2-formylfuran-3-carboxylate

This table outlines a hypothetical, yet chemically sound, synthetic pathway based on established organic reactions.

StepStarting MaterialReagents and ConditionsProductPurpose
1 Furan-3-carboxylic acidDi-tert-butyl dicarbonate, DMAPTert-butyl furan-3-carboxylateProtection of the carboxylic acid
2 Tert-butyl furan-3-carboxylatePOCl₃, DMF, followed by H₂O workupTert-butyl 2-formylfuran-3-carboxylate Vilsmeier-Haack formylation

Table 2: Comparison of General Formylation Methods for Aromatic Rings

This table compares common formylation reactions applicable to heterocyclic compounds.

Reaction NameTypical ReagentsSubstrate SuitabilityKey Characteristics
Vilsmeier-Haack POCl₃ (or other acid halide) + DMFElectron-rich aromatics and heterocycles (e.g., furan, pyrrole) jk-sci.comcambridge.orgMild conditions, high efficiency for suitable substrates. ijpcbs.com
Gattermann HCN + HCl + Lewis Acid (e.g., AlCl₃)Activated aromatics (phenols, ethers)Uses highly toxic hydrogen cyanide.
Reimer-Tiemann CHCl₃ + Strong Base (e.g., NaOH)Phenols, some heterocycles (e.g., pyrrole)Typically results in ortho-formylation; can have moderate yields.
Duff Hexamethylenetetramine + AcidHighly activated aromatics (phenols)Also an ortho-formylation reaction.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

tert-butyl 2-formylfuran-3-carboxylate

InChI

InChI=1S/C10H12O4/c1-10(2,3)14-9(12)7-4-5-13-8(7)6-11/h4-6H,1-3H3

InChI Key

PVQNTVHQKYIUSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(OC=C1)C=O

Origin of Product

United States

Synthetic Methodologies for Tert Butyl 2 Formylfuran 3 Carboxylate

Precursor-Based Synthetic Routes

Precursor-based routes are a common and direct approach to tert-butyl 2-formylfuran-3-carboxylate, starting from a furan (B31954) molecule that already contains one of the desired functional groups.

A primary and logical synthetic pathway begins with a pre-existing furan-3-carboxylate, specifically tert-butyl furan-3-carboxylate. The key transformation in this route is the introduction of a formyl group at the C2 position of the furan ring. The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. wikipedia.org

The most common and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction . organic-chemistry.orgijpcbs.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphoryl chloride (POCl₃) or oxalyl chloride. wikipedia.orgchemistrysteps.com The active electrophile, a chloroiminium ion ([Me₂N=CHCl]⁺), attacks the electron-rich C2 position of the furan ring. chemistrysteps.com Subsequent hydrolysis of the resulting iminium ion intermediate yields the desired aldehyde. organic-chemistry.org

The general mechanism involves:

Formation of the Vilsmeier reagent from DMF and POCl₃.

Electrophilic attack of the Vilsmeier reagent on the C2 position of tert-butyl furan-3-carboxylate.

Aqueous workup to hydrolyze the iminium intermediate to the aldehyde.

An alternative to the Vilsmeier-Haack reaction is ortho-lithiation followed by formylation . This involves the deprotonation of the furan ring at the C2 position using a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), typically at low temperatures. commonorganicchemistry.com The resulting organolithium species is then quenched with an electrophilic formylating agent, such as DMF, to introduce the aldehyde group. commonorganicchemistry.com The directing effect of the carboxylate group can influence the regioselectivity of the lithiation.

Table 1: Comparison of Formylation Methods for Furan Rings

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Vilsmeier-Haack DMF, POCl₃ (or SOCl₂, oxalyl chloride)0°C to room temp.Mild, economical, widely applicable for electron-rich rings. ijpcbs.comUses stoichiometric amounts of phosphorus or sulfur reagents.
Lithiation/Formylation n-BuLi or LDA, then DMFCryogenic temps (-78°C)High regioselectivity possible.Requires strictly anhydrous conditions and cryogenic temperatures. commonorganicchemistry.com

An alternative retrosynthetic approach starts with a furan ring already bearing a formyl group at the C2 position, such as 2-formylfuran (furfural), a biomass-derived platform chemical. nih.gov The challenge then becomes the introduction of the tert-butyl carboxylate group at the C3 position.

This can be a more complex route due to the directing effects of the existing formyl group. A plausible pathway could involve:

Halogenation of the furan ring at the C3 position.

Conversion of the C3-halogen to a carboxylic acid, for example, via lithiation followed by quenching with CO₂.

Esterification of the resulting 3-carboxy-2-formylfuran with a tert-butyl source.

Direct esterification to form a tert-butyl ester can be challenging. Common methods include reaction with isobutylene (B52900) under acidic catalysis or using tert-butylating agents like di-tert-butyl dicarbonate. thieme.de

Convergent syntheses build the substituted furan ring from smaller, non-furan starting materials in a way that the key functional groups are incorporated as the ring is formed. wiley-vch.de Such methods offer high flexibility for creating various polysubstituted furans. wiley-vch.de These reactions often involve multiple components and proceed through a cascade of reactions in a single pot.

For instance, a convergent strategy could involve the reaction of an activated olefin with an acyl chloride or anhydride, mediated by a phosphine (B1218219) catalyst. wiley-vch.de Another approach is the rhodium(III)-catalyzed annulation of α,β-unsaturated oximes with an electrophilic coupling partner like ethyl glyoxylate. nih.gov While powerful, developing a convergent synthesis for a specific substitution pattern like that of tert-butyl 2-formylfuran-3-carboxylate requires significant methodological development to control regioselectivity and incorporate the specific tert-butyl ester and formyl groups.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of tert-butyl 2-formylfuran-3-carboxylate while minimizing the formation of byproducts. For the Vilsmeier-Haack formylation of tert-butyl furan-3-carboxylate, key parameters include the choice of solvent, temperature, and the stoichiometry of the reagents.

Solvent: Dichloromethane (B109758) or 1,2-dichloroethane (B1671644) are common solvents. Solvent-free conditions have also been explored, which can lead to faster reactions and easier workup. semanticscholar.org

Temperature: The reaction is often initiated at 0°C and then allowed to warm to room temperature. Careful temperature control is necessary to prevent side reactions and degradation of the furan ring, which can be sensitive to strongly acidic conditions.

Reagent Stoichiometry: The ratio of the furan substrate to the Vilsmeier reagent can affect the reaction rate and the formation of potential byproducts. Using a pre-formed Vilsmeier reagent can sometimes offer better control over the reaction compared to in situ generation. acs.orgacs.org

Selectivity is a key concern, as formylation could potentially occur at the C5 position. However, in 3-substituted furans, the C2 position is generally the most electron-rich and sterically accessible, leading to preferential formylation at this site. researchgate.net Analytical techniques such as NMR spectroscopy are essential to confirm the regiochemistry of the product.

Table 2: Illustrative Data on Optimization of Furan Functionalization

Reaction TypeSubstrateCatalyst/ReagentConditionsYieldSelectivity
Oxidation 5-Hydroxymethylfurfural (B1680220)Ru/Al₂O₃140°C, 10 ml/min O₂, flow reactor84.2%High for Diformylfuran
Cyclization Diynone/AlcoholGoldDFT optimizedHighFuran-3-carboxylate
Arylation (o-bromophenyl)furan-2-yl-methanonePd(OAc)₂ / K₂CO₃110°CHighIntramolecular β-arylation

Note: This table presents data from related furan syntheses to illustrate the impact of optimizing reaction conditions. nih.govresearchgate.netrsc.org

Investigation of Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of tert-butyl 2-formylfuran-3-carboxylate aims to reduce the environmental impact of the process. This can be achieved by using renewable starting materials, safer solvents, and more efficient catalytic systems. researchgate.net

Renewable Feedstocks: If the synthesis starts from furfural (B47365) (2-formylfuran), it utilizes a precursor derived from biomass, which aligns with green chemistry principles. nih.gov

Greener Reagents: For the Vilsmeier-Haack reaction, traditional reagents like POCl₃ generate significant phosphate (B84403) waste. Alternative, greener methods for preparing the Vilsmeier reagent have been developed, for example, using phthaloyl dichloride, where the byproduct (phthalic anhydride) can be recovered and recycled. researchgate.netscirp.orgscirp.org Catalytic versions of the Vilsmeier-Haack reaction are also being explored to reduce stoichiometric waste. orgsyn.org

Alternative Solvents: The use of hazardous chlorinated solvents like dichloromethane is a significant environmental concern. Research into greener solvents for similar transformations is ongoing. In some cases, solvent-free reactions can be performed, which drastically reduces waste. semanticscholar.org

Energy Efficiency: Employing continuous flow reactors can improve energy efficiency through better heat transfer and reduced reaction times compared to traditional batch processing. wiley-vch.deresearchgate.netnih.gov

Considerations for Laboratory-Scale and Scalable Preparations

The transition from a laboratory-scale synthesis to a larger, scalable preparation introduces several challenges that must be addressed for a safe and efficient process.

Laboratory-Scale: At the lab scale, the focus is on demonstrating the feasibility of the synthetic route. The Vilsmeier-Haack formylation or a lithiation/formylation sequence are well-suited for preparing gram quantities of the target compound. Purification is typically achieved using techniques like flash column chromatography.

Scalable Preparations: For pilot plant or industrial scale-up, safety, cost, and efficiency are paramount.

Thermal Safety: The Vilsmeier-Haack reaction is exothermic. On a large scale, efficient heat management is critical to prevent thermal runaway. Reaction calorimetry studies are often performed to understand the thermal profile and design appropriate cooling protocols. acs.orgacs.org Using a pre-formed Vilsmeier reagent and a feed-controlled addition can provide better thermal control. acs.orgacs.org

Process Efficiency: To avoid costly and waste-generating chromatographic purification, the process should be optimized to yield a product that can be isolated by crystallization or distillation.

Continuous Flow Chemistry: Continuous flow reactors offer significant advantages for scaling up hazardous or exothermic reactions. wiley-vch.de They provide superior heat and mass transfer, allow for precise control over reaction parameters, and can be operated safely at higher temperatures and pressures, often leading to shorter reaction times and higher throughput. wiley-vch.deresearchgate.net Flow chemistry has been successfully applied to Vilsmeier formylations and other heterocyclic syntheses, making it a highly attractive option for the scalable production of tert-butyl 2-formylfuran-3-carboxylate. wiley-vch.denih.gov

Chemical Reactivity and Transformation Studies of Tert Butyl 2 Formylfuran 3 Carboxylate

Reactions Involving the Formyl Group

The aldehyde functionality is a highly versatile handle for synthetic transformations due to the electrophilicity of the carbonyl carbon and the acidity of the formyl proton. It readily participates in reductions, oxidations, nucleophilic additions, and condensation reactions.

Reductive Transformations of the Aldehyde Functionality

The formyl group of tert-butyl 2-formylfuran-3-carboxylate can be selectively reduced to a primary alcohol. This transformation is typically achieved using mild hydride-based reducing agents. Reagents such as sodium borohydride (B1222165) (NaBH₄) are well-suited for this purpose as they readily reduce aldehydes but are generally unreactive towards esters, ensuring high chemoselectivity. The resulting product is tert-butyl 2-(hydroxymethyl)furan-3-carboxylate.

Another important reductive transformation is reductive amination, which converts the aldehyde into an amine. This can be achieved through a one-pot reaction, such as the Leuckart reaction, which utilizes formamide (B127407) or a mixture of formic acid and an amine. google.commdpi.com This process first involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine. This method is effective for converting biomass-derived aldehydes like furfural (B47365) into primary amines. mdpi.com

Table 1: Reductive Transformations of the Formyl Group

Transformation Reagent(s) Product
Reduction to Alcohol Sodium Borohydride (NaBH₄), Methanol tert-butyl 2-(hydroxymethyl)furan-3-carboxylate
Reductive Amination Amine (e.g., NH₃), H₂, Ni catalyst tert-butyl 2-(aminomethyl)furan-3-carboxylate
Leuckart-type Reaction Formic Acid, Ammonium (B1175870) Formate tert-butyl 2-(formamidomethyl)furan-3-carboxylate

Oxidative Transformations of the Aldehyde Functionality

The aldehyde group can be readily oxidized to a carboxylic acid functional group. This conversion is a common step in the synthesis of polysubstituted furan (B31954) derivatives. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can effectively perform this transformation. springernature.com The oxidation of furan-2-carbaldehydes to the corresponding furan-2-carboxylic acids is a well-established procedure in organic synthesis. springernature.com In the context of biomass-derived chemicals, the selective oxidation of the formyl group in compounds like 5-hydroxymethylfurfural (B1680220) (HMF) to produce 5-formyl-2-furancarboxylic acid (FFCA) has been extensively studied using various catalytic systems, including those based on copper and cerium oxides. researchgate.netresearchgate.net Applying these methods to tert-butyl 2-formylfuran-3-carboxylate would yield 3-(tert-butoxycarbonyl)furan-2-carboxylic acid.

Table 2: Oxidative Transformation of the Formyl Group

Reagent(s) Conditions Product
Potassium Permanganate (KMnO₄) Basic aqueous solution, heat 3-(tert-butoxycarbonyl)furan-2-carboxylic acid
Copper/Cerium Oxide Catalyst, O₂ Water, heat 3-(tert-butoxycarbonyl)furan-2-carboxylic acid

Nucleophilic Addition Reactions at the Carbonyl Center (e.g., Grignard, Henry, Wittig)

The electrophilic carbon of the formyl group is susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-carbon bonds.

Grignard Reaction: Grignard reagents (RMgX) react readily with aldehydes to produce secondary alcohols upon acidic workup. libretexts.org The aldehyde carbonyl is significantly more electrophilic than the ester carbonyl, allowing for selective addition. For example, the reaction of tert-butyl 2-formylfuran-3-carboxylate with methylmagnesium bromide would yield tert-butyl 2-(1-hydroxyethyl)furan-3-carboxylate. libretexts.orgdoubtnut.com

Henry (Nitroaldol) Reaction: The Henry reaction is a base-catalyzed C-C bond-forming reaction between a nitroalkane and an aldehyde. wikipedia.org The formyl group of the furan substrate can react with a deprotonated nitroalkane, such as nitromethane, to form a β-nitro alcohol. psu.edu This adduct is a valuable synthetic intermediate that can be further transformed into other functional groups. wikipedia.org

Wittig Reaction: The Wittig reaction provides a powerful method for converting aldehydes into alkenes. wikipedia.orgorganic-chemistry.org The reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which attacks the aldehyde to form a four-membered oxaphosphetane intermediate that subsequently decomposes to an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com This reaction is highly chemoselective for aldehydes and ketones and is tolerant of ester groups. libretexts.org For instance, reacting the title compound with methylenetriphenylphosphorane (B3051586) would produce tert-butyl 2-vinylfuran-3-carboxylate.

Table 3: Nucleophilic Addition Reactions

Reaction Type Nucleophile/Reagent Conditions Product
Grignard Methylmagnesium bromide (CH₃MgBr), then H₃O⁺ Dry Ether/THF tert-butyl 2-(1-hydroxyethyl)furan-3-carboxylate
Henry Nitromethane (CH₃NO₂), Base (e.g., Et₃N) Solvent (e.g., THF) tert-butyl 2-(1-hydroxy-2-nitroethyl)furan-3-carboxylate
Wittig Methylenetriphenylphosphorane (Ph₃P=CH₂) Anhydrous THF tert-butyl 2-vinylfuran-3-carboxylate

Condensation Reactions with Carbonyl Compounds

The formyl group can undergo condensation reactions with compounds containing active methylene (B1212753) groups, such as malonic acid derivatives. The Knoevenagel condensation is a prominent example, typically catalyzed by a weak base like piperidine (B6355638) or an ammonium salt. sciensage.info This reaction has been successfully applied to furfural and its derivatives to synthesize various α,β-unsaturated compounds. mdpi.comresearchgate.net Reacting tert-butyl 2-formylfuran-3-carboxylate with malononitrile (B47326) in the presence of a catalytic amount of piperidine would lead to the formation of tert-butyl 2-(2,2-dicyanovinyl)furan-3-carboxylate. These products are valuable as monomers and synthetic intermediates. sciensage.info

Table 4: Knoevenagel Condensation

Active Methylene Compound Catalyst Product
Malononitrile Piperidine tert-butyl 2-(2,2-dicyanovinyl)furan-3-carboxylate
Ethyl cyanoacetate Piperidinium acetate (B1210297) tert-butyl 2-(2-cyano-2-ethoxycarbonylvinyl)furan-3-carboxylate
Malonic Acid Pyridine (B92270) 3-(3-(tert-butoxycarbonyl)furan-2-yl)acrylic acid

Reactions Involving the Ester Moiety

The tert-butyl ester is primarily employed as a protecting group for the carboxylic acid. thieme.de Its reactivity is characterized by its stability under basic and nucleophilic conditions and its lability under acidic conditions.

Ester Hydrolysis and Transesterification Reactions

Ester Hydrolysis: The most common reaction of the tert-butyl ester is its acid-catalyzed hydrolysis to liberate the corresponding carboxylic acid. acsgcipr.org The reaction proceeds through a mechanism involving protonation of the ester oxygen followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene (B52900). acsgcipr.org A variety of acids, including trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄), can be used to efficiently effect this deprotection, yielding 2-formylfuran-3-carboxylic acid. thieme.de

Transesterification: While direct transesterification can be challenging, tert-butyl esters can be converted to other esters under specific conditions. One effective one-pot method involves the in-situ formation of an acid chloride intermediate. Reagents like phosphorus trichloride (B1173362) (PCl₃) or thionyl chloride (SOCl₂) can react with the tert-butyl ester to form the acyl chloride, which then readily reacts with an added alcohol (e.g., methanol, ethanol) to furnish the corresponding methyl or ethyl ester. bohrium.comresearchgate.netorganic-chemistry.org This method provides a versatile route to various ester derivatives from the stable tert-butyl precursor. bohrium.com

Table 5: Reactions of the Tert-butyl Ester Moiety

Transformation Reagent(s) Product
Hydrolysis Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) 2-formylfuran-3-carboxylic acid
Hydrolysis Aqueous Hydrochloric Acid (HCl) 2-formylfuran-3-carboxylic acid

Ester Reduction to Corresponding Alcohols

The tert-butyl ester group of tert-butyl 2-formylfuran-3-carboxylate can be selectively reduced to the corresponding primary alcohol, tert-butyl 2-formyl-3-(hydroxymethyl)furan. This transformation is typically achieved using powerful hydride reducing agents.

Detailed research on analogous ester reductions indicates that reagents like lithium aluminum hydride (LiAlH₄) are effective for the reduction of esters to primary alcohols. masterorganicchemistry.com The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at room temperature. libretexts.org

Sodium borohydride (NaBH₄) is generally considered a milder reducing agent and is typically unreactive towards esters under standard conditions. mdma.ch However, its reactivity can be enhanced by the addition of activating agents. For instance, the NaBH₄–ZnCl₂ system in the presence of a tertiary amine has been shown to reduce carboxylic esters to their corresponding alcohols. mdma.ch Another approach involves the use of NaBH₄ in combination with activating systems like 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (PPh₃) under solvent-free conditions. rsc.org

It is important to note that the formyl group is also susceptible to reduction by these hydride reagents. Therefore, achieving selective reduction of the ester may require protection of the aldehyde functionality or careful control of reaction conditions, such as temperature and stoichiometry of the reducing agent.

Reducing AgentSolventTemperature (°C)ProductNotes
LiAlH₄Diethyl ether or THFRoom TemperaturePrimary alcoholStandard, powerful reducing agent for esters. masterorganicchemistry.comlibretexts.org
NaBH₄/ZnCl₂THF/Tertiary AmineN/APrimary alcoholEnhanced reactivity of NaBH₄. mdma.ch
NaBH₄/TCT/PPh₃Solvent-freeN/APrimary alcoholRapid and eco-friendly method. rsc.org

Electrophilic Aromatic Substitution on the Furan Ring

The furan ring is an electron-rich aromatic system and is generally more reactive towards electrophilic aromatic substitution than benzene. chemicalbook.compearson.com In tert-butyl 2-formylfuran-3-carboxylate, the 2- and 3-positions are substituted, directing incoming electrophiles to the C4 and C5 positions. The formyl group at C2 is electron-withdrawing and deactivating, while the carboxylate at C3 is also deactivating. However, the oxygen atom of the furan ring is a strong activating group, directing substitution to the adjacent C5 position. Therefore, electrophilic substitution is expected to occur predominantly at the C5 position.

Common electrophilic substitution reactions for furan derivatives include nitration and halogenation.

Nitration: The nitration of furan derivatives is often carried out using a mixture of nitric acid and acetic anhydride. quimicaorganica.org This method has been successfully applied to the nitration of furan-carboxylic acids. oup.com For sensitive substrates, milder conditions, such as nitric acid in trifluoroacetic anhydride, can be employed to achieve direct nitration. semanticscholar.org

Halogenation: Bromination of furan esters can be achieved using bromine in a chlorinated organic solvent. For instance, the bromination of alkyl furoates with bromine in chloroform (B151607) or carbon tetrachloride yields a mixture of bromo-substituted products. google.com The Hell-Volhard-Zelinskii reaction, which involves the use of Br₂ and PBr₃, is a common method for the α-bromination of carboxylic acids and could potentially be adapted for the functionalization of the furan ring. libretexts.org

ReactionReagentsPosition of SubstitutionProduct
NitrationHNO₃ / Acetic AnhydrideC55-nitro-tert-butyl 2-formylfuran-3-carboxylate
BrominationBr₂ / Chlorinated SolventC55-bromo-tert-butyl 2-formylfuran-3-carboxylate

Transition Metal-Catalyzed Transformations

To undergo transition metal-catalyzed cross-coupling reactions, tert-butyl 2-formylfuran-3-carboxylate would first need to be halogenated, typically at the C5 position, to provide the necessary electrophilic partner.

Suzuki Coupling: The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds between organoboron compounds and organic halides. 5-Bromofuran-2-carbaldehyde is a known substrate for Suzuki coupling reactions with various arylboronic acids, typically employing a palladium catalyst such as Pd(PPh₃)₄ and a base like Na₂CO₃ in a suitable solvent system. researchgate.net It is expected that 5-bromo-tert-butyl 2-formylfuran-3-carboxylate would react similarly.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. Studies have shown that 5-bromofuran-2-carbaldehyde can undergo Heck reactions with alkenes. thieme-connect.de This suggests that the halogenated derivative of tert-butyl 2-formylfuran-3-carboxylate would also be a suitable substrate for such transformations.

Sonogashira Coupling: The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. 5-Iodofuran-2-carbaldehyde has been used in Sonogashira coupling reactions, indicating that the corresponding halo-derivative of tert-butyl 2-formylfuran-3-carboxylate would likely be a viable substrate. researchgate.net

Coupling ReactionSubstrateCoupling PartnerCatalyst SystemProduct Type
Suzuki5-Bromo-tert-butyl 2-formylfuran-3-carboxylateArylboronic acidPd(PPh₃)₄ / Base5-Aryl-substituted furan
Heck5-Bromo-tert-butyl 2-formylfuran-3-carboxylateAlkenePd(OAc)₂ / Ligand / Base5-Alkenyl-substituted furan
Sonogashira5-Iodo-tert-butyl 2-formylfuran-3-carboxylateTerminal alkynePd catalyst / Cu(I) cocatalyst / Base5-Alkynyl-substituted furan

Direct C-H functionalization offers an atom-economical alternative to traditional cross-coupling reactions that require pre-halogenated substrates. The palladium-catalyzed direct arylation of furans at the C-H bond adjacent to the oxygen atom (C5 position) has been demonstrated with aryl chlorides using a palladium acetate catalyst and a phosphine (B1218219) ligand. nih.gov This methodology could potentially be applied to tert-butyl 2-formylfuran-3-carboxylate for the introduction of aryl groups at the C5 position.

The catalytic hydrogenation of furan derivatives can lead to the reduction of both the aldehyde and the furan ring. The hydrogenation of furfural to 2-methylfuran (B129897) is a well-studied industrial process, often employing copper-based catalysts. polimi.it The complete hydrogenation of the furan ring to a tetrahydrofuran ring can also be achieved under different catalytic conditions. The selective hydrogenation of the formyl group to a hydroxymethyl group while preserving the furan ring is also a possible transformation, typically achieved with specific catalysts under controlled conditions.

Rearrangement Reactions and Pericyclic Processes

Diels-Alder Reaction: Furan and its derivatives can act as dienes in Diels-Alder reactions. The reactivity of the furan ring in [4+2] cycloadditions is influenced by its substituents. Electron-withdrawing groups, such as the formyl and carboxylate groups in tert-butyl 2-formylfuran-3-carboxylate, generally decrease the reactivity of the furan diene. However, Diels-Alder reactions of furfural derivatives with maleimides have been reported, suggesting that under appropriate conditions, tert-butyl 2-formylfuran-3-carboxylate could undergo cycloaddition. mdpi.comtudelft.nl The reaction typically leads to the formation of oxanorbornene adducts.

ReactionDienophileConditionsProduct
Diels-AlderMaleimideThermal or Lewis acid catalysisOxanorbornene adduct

Cycloaddition Reactions Leading to Novel Heterocyclic Scaffolds

Tert-butyl 2-formylfuran-3-carboxylate represents a class of electron-deficient furans, a characteristic that significantly influences its participation in cycloaddition reactions. The presence of two electron-withdrawing groups—a formyl group at the 2-position and a tert-butoxycarbonyl group at the 3-position—reduces the electron density of the furan ring. This electronic feature generally diminishes its reactivity as a diene in normal-electron-demand Diels-Alder reactions, which typically involve electron-rich dienes and electron-poor dienophiles.

However, the field of cycloaddition chemistry has evolved to include strategies that facilitate the participation of such electron-deficient dienes in the synthesis of complex heterocyclic frameworks. These methods often involve the use of specific catalysts or reaction conditions to overcome the inherent low reactivity.

One notable approach for enhancing the Diels-Alder reactivity of electron-deficient furans, such as 2-furoic acids, is the use of water as a solvent. This medium has been shown to provide a substantial rate-enhancement for cycloadditions with dienophiles like maleimides. Furthermore, the conversion of the carboxylic acid to its carboxylate salt can further activate the furan ring towards cycloaddition. While direct studies on tert-butyl 2-formylfuran-3-carboxylate are not extensively documented, these findings suggest that similar strategies could be applicable.

Computational studies have also shed light on the reactivity of substituted furans. While electron-withdrawing groups decrease the energy of the highest occupied molecular orbital (HOMO), making normal-electron-demand Diels-Alder reactions less favorable, they can lower the energy of the lowest unoccupied molecular orbital (LUMO). This opens up the possibility of inverse-electron-demand Diels-Alder reactions, where the furan would react with an electron-rich dienophile.

In addition to Diels-Alder reactions, 1,3-dipolar cycloadditions offer another versatile route to novel heterocyclic scaffolds from furan derivatives. In these reactions, the furan ring can act as either the 1,3-dipole or the dipolarophile. The specific role it plays would be dictated by the nature of the reacting partner and the reaction conditions. For instance, the formyl group on the tert-butyl 2-formylfuran-3-carboxylate could potentially be converted in situ into a 1,3-dipole, which could then undergo an intramolecular cycloaddition if a suitable dipolarophile is present in the molecule, or an intermolecular reaction with an external dipolarophile.

The resulting cycloadducts from these reactions, such as oxanorbornene derivatives from Diels-Alder reactions, are valuable intermediates in organic synthesis. They can be further transformed into a variety of complex molecules, including substituted arenes, cyclohexanes, and other intricate heterocyclic systems.

The table below summarizes potential cycloaddition reactions for furan derivatives with electron-withdrawing substituents, providing a predictive framework for the reactivity of tert-butyl 2-formylfuran-3-carboxylate.

Furan Derivative TypeDienophile/DipolarophileReaction ConditionsResulting Heterocyclic Scaffold
Electron-deficient furan (e.g., 2-furoic acid)MaleimideWater, mild heatOxanorbornene
Electron-deficient furanElectron-rich alkeneLewis acid catalysis (predicted)Oxanorbornene
Furan with aldehydeAmine + external dipolarophileHeatPyrrolidine-fused heterocycle

This table is generated based on known reactions of similar furan derivatives and represents predicted reactivity for tert-butyl 2-formylfuran-3-carboxylate.

Advanced Spectroscopic and Structural Elucidation in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Investigations

High-resolution NMR spectroscopy is the cornerstone for determining the precise chemical structure of organic molecules in solution. For Tert-butyl 2-formylfuran-3-carboxylate, ¹H and ¹³C NMR, along with two-dimensional techniques, provide unambiguous confirmation of its constitution and insights into its conformational preferences.

The ¹H NMR spectrum is expected to show distinct signals for each proton. The tert-butyl group will exhibit a sharp singlet at approximately 1.5-1.6 ppm, integrating to nine protons. The furan (B31954) ring protons, being in a diatropic system, will appear as two doublets in the aromatic region. The H5 proton, adjacent to the oxygen and deshielded by the ester, would likely resonate around 8.0-8.2 ppm. The H4 proton, situated between the two electron-withdrawing groups, is expected to appear further downfield, potentially around 7.2-7.4 ppm. The aldehyde proton is highly deshielded and will present as a singlet near 9.8-10.0 ppm. The coupling constant (³JHH) between the two furan protons (H4 and H5) is typically small, around 2-3 Hz.

The ¹³C NMR spectrum provides information on the carbon framework. The tert-butyl group will show two distinct signals: one for the quaternary carbon around 80-82 ppm and another for the methyl carbons around 28 ppm. The furan ring carbons are expected in the 110-160 ppm range, with the C2 and C3 carbons bearing the substituents being the most deshielded. The ester carbonyl carbon will appear around 160-165 ppm, while the highly deshielded aldehyde carbonyl carbon will be found near 185-190 ppm.

Conformational analysis of 2-formylfuran derivatives suggests the existence of two planar rotamers (O,O-cis and O,O-trans) due to rotation around the C2-CHO bond. researchgate.net The relative populations of these conformers can be influenced by solvent polarity and investigated using Nuclear Overhauser Effect (NOE) experiments, which would show spatial proximity between the aldehyde proton and the H5 proton of the furan ring in one of the conformers.

Predicted NMR Data for Tert-butyl 2-formylfuran-3-carboxylate
NucleusExpected Chemical Shift (δ, ppm)
¹H (Aldehyde, -CHO)9.8 - 10.0
¹H (Furan, H5)8.0 - 8.2
¹H (Furan, H4)7.2 - 7.4
¹H (tert-Butyl, -C(CH₃)₃)1.5 - 1.6
¹³C (Aldehyde, -CHO)185 - 190
¹³C (Ester, -COO-)160 - 165
¹³C (Furan, C2, C3, C5)120 - 160
¹³C (Furan, C4)115 - 125
¹³C (tert-Butyl, -C(CH₃)₃)80 - 82
¹³C (tert-Butyl, -C(CH₃)₃)~28

Advanced Mass Spectrometry (MS) Techniques for Complex Mixture Analysis and Reaction Pathway Delineation

Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are indispensable for confirming molecular weight, determining elemental composition, and elucidating fragmentation pathways.

For Tert-butyl 2-formylfuran-3-carboxylate (C₁₀H₁₂O₄, Molecular Weight: 196.20 g/mol ), HRMS would provide a highly accurate mass measurement, confirming its elemental formula. In electron ionization (EI-MS), the molecular ion peak (M⁺) at m/z 196 would be expected. The fragmentation pattern is dictated by the functional groups present. A prominent fragmentation pathway involves the loss of the tert-butyl group as a stable carbocation or the neutral isobutylene (B52900) molecule.

Loss of isobutylene (56 Da): A significant peak would be expected at m/z 140, corresponding to the formation of 2-formylfuran-3-carboxylic acid. This is a common fragmentation for tert-butyl esters. researchgate.net

Loss of a tert-butyl radical (57 Da): This would lead to a fragment at m/z 139.

Alpha-cleavage at the aldehyde: Loss of a hydrogen radical (1 Da) or the formyl radical (29 Da) from the molecular ion could result in peaks at m/z 195 and m/z 167, respectively. libretexts.orgmiamioh.edu

Decarboxylation: Loss of CO₂ (44 Da) from the m/z 140 fragment could yield a peak at m/z 96.

By using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the compound can be identified within complex reaction mixtures. Monitoring the appearance of the m/z 196 peak and the disappearance of starting material peaks allows for real-time reaction pathway delineation.

Plausible Mass Spectrometry Fragmentation for Tert-butyl 2-formylfuran-3-carboxylate
m/zProposed Fragment Identity
196[M]⁺ (Molecular Ion)
181[M - CH₃]⁺
140[M - C₄H₈]⁺ (Loss of isobutylene)
139[M - C₄H₉]⁺ (Loss of tert-butyl radical)
111[C₅H₃O₃]⁺ (Loss of C₄H₉ and CO)
95[C₅H₃O₂]⁺ (Furoyl cation)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Interactions

Vibrational spectroscopy provides critical information about the functional groups within a molecule. Both IR and Raman spectroscopy would reveal characteristic bands for the aldehyde, ester, tert-butyl, and furan moieties.

The most prominent features in the IR spectrum would be the carbonyl stretching vibrations. Due to electronic effects and potential Fermi resonance, two distinct C=O stretching bands are expected. The ester carbonyl (νC=O) typically appears around 1710-1730 cm⁻¹, while the aldehyde carbonyl, being conjugated with the furan ring, would absorb at a slightly lower frequency, likely in the 1680-1700 cm⁻¹ range. researchgate.net The aldehyde C-H stretch usually presents as a pair of weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. mdpi.com

The furan ring itself contributes to several bands, including C=C stretching vibrations around 1500-1600 cm⁻¹ and C-O-C stretching near 1100-1250 cm⁻¹. The tert-butyl group would be identified by its characteristic C-H stretching bands just below 3000 cm⁻¹ and strong bending vibrations around 1365 cm⁻¹ and 1390 cm⁻¹ (a doublet characteristic of the t-butyl group). chemicalbook.comnist.gov

Raman spectroscopy would complement the IR data. While the polar carbonyl groups would show weaker signals, the C=C bonds of the furan ring would be strongly Raman active. The symmetric vibrations of the tert-butyl group would also be prominent. mdpi.com

Characteristic Vibrational Frequencies (cm⁻¹)
Wavenumber (cm⁻¹)Assignment
~2970C-H Stretch (tert-Butyl)
~2820, ~2720C-H Stretch (Aldehyde)
1710 - 1730C=O Stretch (Ester)
1680 - 1700C=O Stretch (Aldehyde)
1500 - 1600C=C Stretch (Furan Ring)
~1390, ~1365C-H Bend (tert-Butyl, characteristic doublet)
1100 - 1250C-O Stretch (Ester and Furan C-O-C)

X-ray Crystallography for Solid-State Conformational Analysis and Molecular Packing of Derivatives

X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for Tert-butyl 2-formylfuran-3-carboxylate is not publicly available, analysis of related structures, such as other furan-3-carboxylate derivatives, allows for an informed prediction of its solid-state conformation. researchgate.net

It is expected that the furan ring and the two carbonyl substituents would adopt a nearly coplanar arrangement to maximize conjugation. This planarity would be a key feature of the molecular conformation. nih.gov In the solid state, one of the two conformers (O,O-cis or O,O-trans) regarding the aldehyde group would be "frozen out." The choice of conformer is often dictated by optimizing crystal packing forces. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Studies

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to study chiral molecules, as they measure the differential interaction of the molecule with left- and right-circularly polarized light.

Tert-butyl 2-formylfuran-3-carboxylate is an achiral molecule as it possesses a plane of symmetry and contains no stereocenters. Therefore, it will not exhibit a CD or ORD spectrum.

However, these techniques would become essential for the stereochemical analysis of chiral derivatives of this compound. For instance, if the aldehyde group were to undergo a stereoselective nucleophilic addition (e.g., with a chiral Grignard reagent) to form a secondary alcohol, the resulting product would be chiral. The enantiomeric purity and absolute configuration of this chiral alcohol derivative could then be investigated using CD spectroscopy. The sign and intensity of the Cotton effects in the CD spectrum, corresponding to the electronic transitions of the furan chromophore, would be characteristic of a specific enantiomer, allowing for its stereochemical assignment, often in conjunction with quantum chemical calculations.

Theoretical and Computational Investigations of Tert Butyl 2 Formylfuran 3 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

The electronic nature of the furan (B31954) ring is significantly influenced by the two substituents. The 2-formyl group and the 3-carboxylate group are both electron-withdrawing, which modulates the aromaticity and electron density of the furan ring. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of reactivity. The HOMO is expected to be located primarily on the furan ring, while the LUMO is likely to be centered on the formyl group, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.

Detailed research findings from quantum chemical calculations can be summarized in a data table, providing a quantitative look at the molecule's electronic properties.

Table 1: Calculated Electronic Properties of Tert-butyl 2-formylfuran-3-carboxylate

Property Value Method/Basis Set
HOMO Energy -6.5 eV B3LYP/6-31G*
LUMO Energy -2.1 eV B3LYP/6-31G*
HOMO-LUMO Gap 4.4 eV B3LYP/6-31G*
Dipole Moment 3.2 D B3LYP/6-31G*

Note: The data in this table is illustrative and represents typical values for similar molecules, calculated using standard computational methods.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of reactions involving tert-butyl 2-formylfuran-3-carboxylate. DFT calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states. This information allows for the determination of activation energies, which are essential for understanding reaction rates and selectivity.

For instance, the reaction of tert-butyl 2-formylfuran-3-carboxylate with a nucleophile, such as a Grignard reagent, can be studied using DFT. The calculations would model the approach of the nucleophile to the electrophilic carbon of the formyl group, the formation of a tetrahedral intermediate, and the subsequent protonation to yield the final alcohol product. DFT can also be used to explore other potential reaction pathways, such as addition to the furan ring or reaction at the ester group, to predict the most likely outcome. Deuteriation experiments and DFT calculations have been successfully used to support proposed reaction mechanisms in the synthesis of other functionalized furans. nih.gov

The findings from a DFT study on a hypothetical reaction can be presented in a table that outlines the energetic profile of the reaction pathway.

Table 2: Energetic Profile of a Hypothetical Nucleophilic Addition to the Formyl Group

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State 1 +12.5
Tetrahedral Intermediate -5.2
Transition State 2 +2.1

Note: This table represents a hypothetical reaction profile to illustrate the type of data obtained from DFT studies.

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds in tert-butyl 2-formylfuran-3-carboxylate gives rise to multiple possible conformations. The orientation of the formyl group, the carboxylate group, and the tert-butyl group can all vary, leading to different spatial arrangements of the atoms. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them.

The two main rotational degrees of freedom are around the C2-CHO bond and the C3-COOtBu bond. The formyl group can exist in two planar conformations, s-cis and s-trans, relative to the furan ring. Similarly, the ester group has different possible orientations. The bulky tert-butyl group will likely adopt a staggered conformation to minimize steric strain. Computational methods can be used to calculate the relative energies of these different conformers and to construct a potential energy landscape.

A data table can be used to summarize the relative energies of the most stable conformers.

Table 3: Relative Energies of Conformers of Tert-butyl 2-formylfuran-3-carboxylate

Conformer (Formyl/Ester) Relative Energy (kcal/mol) Population at 298 K (%)
s-trans / s-cis 0.00 75
s-cis / s-cis 0.85 20
s-trans / s-trans 2.10 4

Note: The data presented is hypothetical and serves to illustrate the outcomes of a typical conformational analysis.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of tert-butyl 2-formylfuran-3-carboxylate over time, including its interactions with solvent molecules. While quantum chemical calculations are typically performed in the gas phase or with implicit solvent models, MD simulations explicitly include solvent molecules, offering a more realistic picture of the molecule's behavior in solution.

An MD simulation would involve placing the furan derivative in a box of solvent molecules (e.g., water, methanol, or a non-polar solvent) and then solving Newton's equations of motion for all atoms in the system. This allows for the observation of conformational changes, solvent reorganization around the solute, and the formation of intermolecular interactions such as hydrogen bonds. Such simulations are particularly useful for understanding how the solvent influences the conformational preferences and reactivity of the molecule.

The setup for a typical MD simulation can be described in a table.

Table 4: Typical Setup for a Molecular Dynamics Simulation

Parameter Description
System 1 molecule of tert-butyl 2-formylfuran-3-carboxylate in a 30 Å x 30 Å x 30 Å box of water
Force Field OPLS-AA (for the solute), TIP3P (for water)
Ensemble NPT (constant number of particles, pressure, and temperature)
Temperature 298 K
Pressure 1 atm

Note: This table describes a general setup for an MD simulation and does not represent results from a specific study on the title compound.

In Silico Screening for Novel Reactivity Modes

In silico screening involves using computational methods to rapidly evaluate the potential of a molecule to undergo various reactions or to interact with biological targets. For tert-butyl 2-formylfuran-3-carboxylate, its calculated electronic properties can be used to predict its reactivity towards a library of virtual reactants.

For example, the LUMO map can be used to identify the most electrophilic sites, which are then targeted for virtual reactions with a range of nucleophiles. Similarly, the HOMO map can suggest how the molecule might behave as a nucleophile in certain reactions. This approach can help in the rational design of new synthetic routes or in identifying potential new applications for the molecule. By screening for different reaction types, chemists can prioritize which experiments to conduct in the laboratory, saving time and resources.

A table can be used to list potential reactivity modes that could be explored through in silico screening.

Table 5: Potential Reactivity Modes for In Silico Screening

Reaction Type Description
Nucleophilic Addition Screening a library of nucleophiles for their reactivity towards the formyl group.
Cycloaddition Reactions Investigating the potential of the furan ring to act as a diene in Diels-Alder reactions.
Electrophilic Aromatic Substitution Screening for reactions with various electrophiles at the electron-rich positions of the furan ring.

Note: This table outlines hypothetical screening applications based on the known reactivity of the functional groups present in the molecule.

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

The chemical architecture of tert-butyl 2-formylfuran-3-carboxylate, featuring both an electrophilic aldehyde center and a nucleophilic furan (B31954) ring system, allows it to participate in a wide array of chemical transformations. This dual reactivity underpins its utility as a foundational element for constructing intricate molecular designs.

The inherent reactivity of the aldehyde group makes it a prime starting point for elaborating the furan scaffold. It readily participates in classic carbonyl chemistry, including Wittig reactions, aldol (B89426) condensations, and reductive aminations, to append diverse side chains at the C2 position.

Furthermore, the furan core itself can be part of cycloaddition reactions or can be further functionalized. Research on related furan-2-carbaldehydes has shown their utility in reactions leading to complex products. For instance, the condensation of furan-2-carbaldehydes with malonic acid is a common method for synthesizing 3-(furan-2-yl)propenoic acids. These derivatives can then undergo further transformations, such as hydroarylation in the presence of a Brønsted superacid, to yield 3-aryl-3-(furan-2-yl)propanoic acid derivatives, demonstrating a pathway to complex, multi-substituted furan systems. The presence of the tert-butyl carboxylate group in the target molecule offers a handle to modulate solubility and electronic properties, and can be removed under acidic conditions if required later in a synthetic sequence.

Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are powerful tools for generating molecular diversity efficiently. Aldehydes are frequent participants in some of the most prominent MCRs, such as the Ugi and Passerini reactions.

Tert-butyl 2-formylfuran-3-carboxylate is an ideal candidate for the aldehyde component in these reactions. In an Ugi four-component reaction (Ugi-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form an α-acylamino amide. By using this furan derivative, chemists can rapidly generate libraries of complex molecules containing a furan-3-carboxylate core, which is a scaffold of interest in medicinal chemistry. A notable study utilized a similar heterocyclic aldehyde, pyridine-3-carboxaldehyde, in an Ugi reaction to synthesize potent non-covalent inhibitors of the SARS-CoV 3CL protease, highlighting the potential of such building blocks in drug discovery. The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylic acid to yield the final, highly substituted product.

Table 1: Potential Ugi Reaction with Tert-butyl 2-formylfuran-3-carboxylate

Component Example Role
Aldehyde Tert-butyl 2-formylfuran-3-carboxylate Provides the core furan scaffold and the electrophilic carbon.
Amine 4-tert-butylaniline Introduces diversity at the nitrogen atom.
Carboxylic Acid Furan-2-carboxylic acid Acylates the intermediate α-amino nitrilium derivative.

The synthesis of polypyridine ligands, such as terpyridines, which are crucial in coordination chemistry and materials science, often relies on aldehyde precursors. A well-established method involves the permanganate-mediated oxidation of a furan ring appended to a pyridine (B92270) system to generate a carboxylic acid.

A more direct application for tert-butyl 2-formylfuran-3-carboxylate is its use in building the ligand framework itself. Analogous to furfural (B47365), it can react with 2-acetylpyridine (B122185) derivatives in the presence of a base to form furan-functionalized pyridines. These intermediates are then used to construct complex ligand systems. The presence of the tert-butyl carboxylate group can influence the electronic properties, solubility, and coordination behavior of the resulting ligand, potentially leading to catalysts or functional materials with novel properties.

Synthesis of Diverse Heterocyclic Scaffolds Beyond Furan

While a valuable core in its own right, the furan ring can also serve as a latent functional group for the synthesis of other heterocyclic systems. The reaction of acetyl-containing furan-3-carboxylates with substituted hydrazines has been shown to produce furan-3-carboxylate hydrazones. These hydrazones are versatile intermediates that can be cyclized to form other five-membered heterocycles like pyrazoles or 1,2,3-thiadiazoles under various reaction conditions.

Additionally, furans can act as dienes in Diels-Alder reactions with appropriate dienophiles, providing a route to seven-oxabicyclo[2.2.1]heptene derivatives. These adducts can be further manipulated through ring-opening or rearrangement reactions to access a variety of substituted six-membered carbocyclic and heterocyclic scaffolds. This strategy effectively transforms the planar furan ring into a three-dimensional structure, significantly increasing molecular complexity.

Strategies for Asymmetric Synthesis Utilizing Tert-butyl 2-formylfuran-3-carboxylate

Asymmetric synthesis is critical for producing enantiomerically pure compounds, particularly for pharmaceutical applications. The aldehyde functionality of tert-butyl 2-formylfuran-3-carboxylate is a key handle for introducing chirality.

One prominent strategy is organocatalysis. Chiral secondary amines, such as proline and its derivatives, can catalyze asymmetric aldol, Mannich, and Michael reactions by activating the aldehyde through the formation of a nucleophilic enamine intermediate. Conversely, chiral hydrogen-bond donor catalysts, like thioureas, can activate the aldehyde towards nucleophilic attack, enabling highly enantioselective additions.

Another powerful approach involves N-heterocyclic carbene (NHC) catalysis. NHCs can react with the aldehyde to generate a chiral Breslow intermediate, effectively reversing the polarity of the carbonyl carbon (umpolung). This intermediate can then participate in asymmetric Stetter reactions (conjugate addition to an activated alkene) or benzoin-type reactions. A recent total synthesis of penicifuranone A successfully employed an NHC-catalyzed Stetter-Aldol cascade, demonstrating the power of this strategy in constructing complex natural products from aldehyde precursors.

While specific applications of these asymmetric strategies directly on tert-butyl 2-formylfuran-3-carboxylate are not extensively documented, the compound's structure makes it an excellent substrate for such explorations, promising pathways to novel, enantiomerically enriched furan-containing molecules.

Future Research Directions and Challenges in Tert Butyl 2 Formylfuran 3 Carboxylate Chemistry

Exploration of Undiscovered Reactivity and Selectivity Pathways

The multifunctional nature of tert-butyl 2-formylfuran-3-carboxylate presents a fertile ground for investigating new reactivity patterns and controlling selectivity, which remains a primary challenge. The interplay between the electron-withdrawing formyl and carboxylate groups significantly influences the aromatic ring's reactivity.

Future research should focus on:

Regioselective C-H Functionalization: The furan (B31954) ring has two available positions for substitution, C4 and C5. Developing catalytic systems that can selectively functionalize one position over the other is a crucial goal. For instance, directing group strategies or catalyst-controlled reactions could enable the precise installation of new functionalities, paving the way for complex derivative synthesis.

Tandem and Cascade Reactions: The molecule is primed for cascade reactions where multiple bonds are formed in a single operation. Research could explore sequences where the aldehyde undergoes an initial transformation (e.g., Knoevenagel condensation), which then triggers a subsequent cyclization or rearrangement involving the furan ring or the ester group. mdpi.comacs.org

Selective Aldehyde vs. Furan Ring Chemistry: A significant challenge lies in selectively transforming the aldehyde without affecting the furan ring, or vice versa. The furan ring can be sensitive to acidic or oxidative conditions that are often used in aldehyde chemistry. iust.ac.irnih.gov Future work should aim to develop orthogonal reaction conditions that allow for the independent manipulation of each functional group. This could involve mild, enzyme-mimicking catalysts or protective group strategies.

Diels-Alder Reactions: While electron-poor furans like furfural (B47365) derivatives are typically reluctant dienes, recent studies have shown that these reactions can be promoted under specific conditions, such as in aqueous media. rsc.org A systematic investigation into the Diels-Alder reactivity of tert-butyl 2-formylfuran-3-carboxylate could unlock pathways to novel, complex bicyclic structures that are otherwise difficult to access.

A summary of potential selective transformations is presented below.

Reaction TypeTarget SitePotential Reagents/ConditionsResearch Goal
C-H FunctionalizationC4 or C5 positionTransition metal catalysts (e.g., Pd, Rh) with directing groupsControlled synthesis of polysubstituted furans
Cascade ReactionAldehyde and Furan RingMulti-component reactions, domino catalysisEfficient construction of complex heterocyclic systems
Diels-Alder CycloadditionFuran Ring (as diene)Maleimides, activated alkynes in aqueous mediaAccess to novel bicyclic and tricyclic scaffolds
Orthogonal ChemistryAldehyde or Ester GroupMild catalysts, photochemistry, enzymatic reactionsIndependent modification of functional groups

Integration into Automated and Flow Chemistry Methodologies

The translation of novel chemical reactions into practical, scalable processes is a major challenge. Automated and flow chemistry platforms offer powerful solutions for addressing issues of safety, reproducibility, and process optimization.

Key future directions include:

High-Throughput Reaction Screening: Automated synthesis platforms can be used to rapidly screen a wide array of catalysts, solvents, and reaction conditions to discover optimal pathways for the transformation of tert-butyl 2-formylfuran-3-carboxylate. This would accelerate the discovery of the undiscovered reactivity mentioned in the previous section.

Safe Handling of Reactive Intermediates: Many potentially valuable transformations may involve unstable or hazardous intermediates. Continuous flow reactors, with their small reaction volumes and superior heat and mass transfer, allow for the safe in-situ generation and immediate consumption of such species. nih.gov This could enable reactions, such as nitration or certain organometallic transformations, that would be too dangerous to perform on a large scale in traditional batch reactors. nih.gov

Process Optimization and Scalability: Flow chemistry allows for precise control over parameters like temperature, pressure, and residence time, leading to higher yields and selectivities. sci-hub.se Developing continuous flow processes for the synthesis and derivatization of tert-butyl 2-formylfuran-3-carboxylate would be a critical step towards its potential industrial application, ensuring high reproducibility and enabling multi-gram or even kilogram-scale production. sci-hub.se

Development of Sustainable and Atom-Economical Transformations

As a derivative of furfural, tert-butyl 2-formylfuran-3-carboxylate is fundamentally linked to biomass, the only renewable carbon resource. rsc.org This positions it as a key building block in sustainable chemistry, but realizing this potential requires the development of environmentally benign and efficient chemical processes.

Future research should prioritize:

Bio-based Feedstocks: The parent compound, furfural, is derived from the acid-catalyzed dehydration of pentose (B10789219) sugars found in lignocellulosic biomass. mdpi.comutwente.nl Continued research into more efficient and greener methods for producing furfural and its derivatives from non-food biomass is essential. mdpi.comnih.gov

Catalytic and Atom-Economical Reactions: A major goal is to move away from stoichiometric reagents that generate significant waste. The focus should be on developing heterogeneous or homogeneous catalytic systems that promote high-yield transformations with minimal byproducts. rsc.org Reactions like catalytic hydrogenation, oxidation, and C-H activation are prime examples of atom-economical processes that should be explored. acs.orgnih.gov

Green Solvents and Reaction Media: Research into performing reactions in sustainable media such as water, supercritical CO₂, or bio-derived solvents would significantly improve the environmental footprint of processes involving this compound.

Computational Chemistry-Driven Design of Novel Transformations and Derivatives

In silico methods are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby saving significant time and resources.

Future opportunities in this area include:

Mechanistic Investigations: Density Functional Theory (DFT) and other computational methods can be used to elucidate the mechanisms of known and hypothetical reactions. researchgate.net This understanding can help explain observed selectivity and guide the design of experiments to favor desired outcomes.

Catalyst Design: Computational modeling can be employed to design catalysts specifically tailored for the transformation of tert-butyl 2-formylfuran-3-carboxylate. By simulating the interaction between the substrate and the catalyst's active site, researchers can predict which catalyst structures will be most effective and selective.

Prediction of Properties: In silico screening can be used to predict the physical and chemical properties of a vast library of virtual derivatives. researchgate.nettandfonline.com This approach can identify promising candidates for specific applications, such as novel monomers for materials science, before they are ever synthesized in the lab. For example, properties like thermal stability or electronic band gaps could be calculated to guide the development of new functional materials. researchgate.net

Bridging Fundamental Reactivity with Advanced Materials Science Applications (excluding biological)

The unique combination of functional groups on tert-butyl 2-formylfuran-3-carboxylate makes it an attractive, bio-based building block for the synthesis of novel polymers and advanced materials. google.com Furan-based polymers are gaining attention as sustainable alternatives to their petroleum-based counterparts. core.ac.ukresearchgate.net

Key research avenues include:

Novel Furan-Based Polyesters and Polyamides: The tert-butyl ester can be hydrolyzed to a carboxylic acid, creating a furan-based dicarboxylic acid derivative (with the existing aldehyde). This monomer could be used in step-growth polymerizations with various diols and diamines to produce novel polyesters and polyamides. researchgate.netacs.org The furan ring's rigidity would be expected to impart desirable thermal and mechanical properties to the resulting polymers.

Thermosetting Resins and Composites: The aldehyde functionality is a handle for creating cross-linked networks. For instance, it can react with phenols or amines to form thermosetting resins, similar to well-established phenolic or furan resins. digitellinc.comresearchgate.net Such resins could find use in high-performance composites and coatings. digitellinc.com

Reversible Polymer Networks via Diels-Alder Chemistry: The furan moiety can participate in reversible Diels-Alder reactions, typically with maleimides. dntb.gov.ua This functionality could be exploited to create self-healing materials or thermally reprocessable thermosets. Tert-butyl 2-formylfuran-3-carboxylate could be incorporated into a polymer backbone, with the furan rings acting as latent cross-linking sites.

The potential applications in materials science are summarized in the table below.

Material ClassRelevant Functional Group(s)Potential Properties & Applications
Polyesters/PolyamidesCarboxylate (after hydrolysis)High thermal stability, mechanical strength; sustainable alternative to PET/PBT
Epoxy and Phenolic ResinsFormyl groupHigh char yield, thermal insulation; foundry binders, composites, coatings
Reversible PolymersFuran ring (for Diels-Alder)Self-healing capabilities, recyclability; smart materials, adhesives
Functionalized OligomersAll groupsPrecursors for photosensitive resins, building blocks for complex architectures

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 2-formylfuran-3-carboxylate?

The compound is typically synthesized via esterification or protection of the carboxyl group. A common method involves reacting furan-3-carboxylic acid derivatives with tert-butyl chloroformate in the presence of a base like triethylamine under mild conditions (0–25°C) . Solvent choice (e.g., dichloromethane or THF) and stoichiometric control are critical to achieving high yields (>80%). Characterization is performed via 1^1H/13^13C NMR and mass spectrometry to confirm regioselectivity and purity .

Q. How is tert-butyl 2-formylfuran-3-carboxylate characterized structurally?

Standard characterization includes:

  • NMR spectroscopy : 1^1H NMR identifies the formyl proton (δ 9.8–10.2 ppm) and tert-butyl group (δ 1.2–1.4 ppm); 13^13C NMR confirms the carbonyl (δ 160–170 ppm) and ester (δ 165–175 ppm) functionalities.
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+) .
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELX programs) resolves bond angles and stereochemistry .

Q. What are the recommended storage conditions for this compound?

Store in airtight containers at 2–8°C under inert gas (N2_2 or Ar) to prevent hydrolysis of the ester group. Avoid exposure to strong acids/bases or oxidizing agents, which may degrade the formyl moiety .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress side reactions during synthesis?

Advanced optimization involves:

  • Temperature control : Lower temperatures (0–5°C) minimize formyl group oxidation.
  • Catalyst screening : Lewis acids (e.g., BF3_3·OEt2_2) enhance regioselectivity in multi-step syntheses.
  • In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent addition rates . Computational modeling (DFT) can predict reactive sites and guide solvent selection .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

Contradictions (e.g., overlapping NMR signals) are addressed via:

  • 2D NMR techniques : HSQC and HMBC differentiate between formyl and ester carbonyls.
  • Isotopic labeling : 18^{18}O-labeled analogs clarify hydrolysis pathways.
  • Dynamic NMR : Resolves rotational isomers in phosphonate derivatives, applicable to tert-butyl esters .

Q. How does the tert-butyl group influence the compound’s reactivity in medicinal chemistry applications?

The tert-butyl group:

  • Enhances metabolic stability by sterically shielding the ester bond from enzymatic cleavage.
  • Modulates lipophilicity (logP), improving membrane permeability in cell-based assays.
  • Enables selective deprotection under acidic conditions (e.g., TFA) for late-stage functionalization .

Q. What methodologies assess the compound’s potential as a kinase inhibitor precursor?

  • Molecular docking : Screen against kinase X-ray structures (PDB) to predict binding affinity.
  • Enzyme assays : Measure IC50_{50} values using ADP-Glo™ kinase assays.
  • SAR studies : Compare with analogs lacking the formyl group to evaluate its role in target engagement .

Methodological Considerations

Q. How to analyze degradation products under accelerated stability conditions?

Use LC-MS/MS with a C18 column (gradient: 5–95% MeCN/H2_2O) to identify hydrolysis products (e.g., formic acid, tert-butanol). Kinetic studies at 40°C/75% RH quantify degradation rates .

Q. What computational tools predict the compound’s behavior in catalytic cycles?

  • Gaussian or ORCA : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox activity.
  • AutoDock Vina : Simulate interactions with transition-metal catalysts (e.g., Pd or Ru complexes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.